molecular formula C23H28N2O2 B2706017 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2108388-87-8

3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2706017
CAS No.: 2108388-87-8
M. Wt: 364.489
InChI Key: HFHNUVKCDRWQQG-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a complex organic compound that features a bicyclic structure with a pyridine moiety and a dimethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit activity against various biological targets.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may be studied as potential drugs for treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one typically involves multi-step organic synthesis. The key steps may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the pyridine moiety: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one: can be compared with other bicyclic compounds containing pyridine or phenyl groups.

    Examples: Compounds like 3-(3,4-dimethylphenyl)-1-(pyridin-4-yl)propan-1-one or 3-(3,4-dimethylphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-16-3-4-18(13-17(16)2)5-8-23(26)25-19-6-7-20(25)15-22(14-19)27-21-9-11-24-12-10-21/h3-4,9-13,19-20,22H,5-8,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHNUVKCDRWQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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